molecular formula C10H14IN B14688532 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide CAS No. 25591-70-2

5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide

Cat. No.: B14688532
CAS No.: 25591-70-2
M. Wt: 275.13 g/mol
InChI Key: BZIDMARBVAIDHQ-UHFFFAOYSA-M
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Description

5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethenyl group, an ethyl group, and a methyl group attached to the pyridinium ring, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide typically involves the quaternization of 5-ethenyl-1-ethyl-2-methylpyridine with an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or acetone under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide involves its interaction with biological molecules through ionic and covalent bonding. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its molecular targets include nucleic acids and proteins, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable ionic complexes makes it particularly valuable in various applications, from catalysis to drug delivery .

Properties

CAS No.

25591-70-2

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

5-ethenyl-1-ethyl-2-methylpyridin-1-ium;iodide

InChI

InChI=1S/C10H14N.HI/c1-4-10-7-6-9(3)11(5-2)8-10;/h4,6-8H,1,5H2,2-3H3;1H/q+1;/p-1

InChI Key

BZIDMARBVAIDHQ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C=CC(=C1)C=C)C.[I-]

Origin of Product

United States

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